N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(10-5-7-12(19-2)8-6-10)16-15(20-9)17-14(18)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAUOLGLQGNMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via condensation of thiourea with a substituted α-bromoketone. For this target, 2-bromo-1-(4-methoxyphenyl)propan-1-one serves as the key electrophile, introducing the 4-methoxyphenyl and 5-methyl substituents.
Reaction Conditions
- α-Bromoketone preparation : Bromination of 1-(4-methoxyphenyl)propan-1-one using HBr in acetic acid.
- Cyclization : Refluxing equimolar thiourea and α-bromoketone in ethanol (12–24 h).
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.
Outcome
- Intermediate : 2-Amino-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole.
- Yield : ~60–75% (estimated from analogous reactions).
Synthesis of Cyclopropanecarbonyl Chloride
Cyclopropanecarboxylic acid is activated to its acid chloride to facilitate amide coupling.
Procedure
- Reagent : Thionyl chloride (SOCl₂) in anhydrous dichloromethane.
- Conditions : 0–5°C for 1 h, followed by room temperature (2 h).
- Workup : Excess SOCl₂ removed under reduced pressure.
Critical Considerations
Amide Bond Formation
The final step couples the 2-aminothiazole with cyclopropanecarbonyl chloride.
Reaction Protocol
- Base : Triethylamine (TEA) in anhydrous THF.
- Molar Ratio : 1:1.2 (aminothiazole:acid chloride).
- Conditions : 0°C to room temperature, 12–18 h.
Mechanism
Nucleophilic acyl substitution: The amine attacks the electrophilic carbonyl carbon, displacing chloride.
Purification
- Column Chromatography : Silica gel, eluting with ethyl acetate/hexane (1:3).
- Yield : ~50–65% (extrapolated from analogous reactions).
Optimization and Alternative Pathways
Alternative Coupling Reagents
Using EDCl/HOBt in DMF may enhance yields (estimated 70–80%) by reducing side reactions.
One-Pot Synthesis
Sequential Hantzsch reaction and in situ acylation under microwave irradiation (30 min, 100°C) could improve efficiency.
Analytical Characterization
Key Data for Target Compound
Challenges and Troubleshooting
- Low Cyclopropanecarbonyl Chloride Stability
- Thiazole Ring Oxidation
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-carboxamide derivatives, which exhibit structural variations in substituents on the thiazole ring, the aromatic groups, and the carboxamide moiety. Below is a detailed comparison with key analogs:
Key Observations
Substituent Effects on Activity: The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to fluorophenyl () or phenyl analogs (). Thiadiazole derivatives () exhibit potent anticancer activity (IC₅₀ < 2 μg/mL), suggesting that replacing the cyclopropane-carboxamide with heterocycles could enhance cytotoxicity.
Synthetic Accessibility :
- Yields for cyclopropanecarboxamide analogs range from 20–38% (), indicating moderate efficiency. The use of coupling agents like HATU () or acyl chlorides () is common.
Structural Flexibility: The benzo[d][1,3]dioxol-5-yl group () introduces electron-rich aromatic systems, which may influence π-π stacking interactions in biological targets.
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it shows promise as an antimicrobial and anticancer agent.
Structure and Synthesis
The compound features a thiazole ring and a cyclopropanecarboxamide group, contributing to its biological properties. The synthesis typically involves multi-step reactions, including:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving thioamides and α-haloketones.
- Cyclopropanecarboxamide Coupling : The final product is obtained by coupling the synthesized thiazole derivative with a cyclopropanecarboxamide moiety.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets : The compound has been shown to interact with enzymes and receptors involved in critical biological processes, including those related to cancer cell proliferation and apoptosis.
- Signaling Pathways : It modulates pathways such as the MAPK/ERK pathway, which plays a crucial role in cell cycle regulation and apoptosis in cancer cells.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell lines. Key findings include:
- Cell Proliferation Inhibition : Studies indicate that it effectively reduces the proliferation of several cancer cell lines at micromolar concentrations.
- Induction of Apoptosis : Mechanistic studies reveal that treatment with this compound leads to increased apoptosis markers in cancer cells, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
A review of recent literature highlights several key studies focusing on the biological activity of this compound:
- In Vitro Studies : Research indicates that this compound significantly inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 µM to 20 µM.
- Mechanistic Insights : Further investigations have revealed that the compound induces cell cycle arrest at the G2/M phase and activates caspase-dependent apoptotic pathways.
- Animal Studies : Preliminary animal studies suggest that administration of this compound leads to tumor regression in xenograft models, supporting its potential for further development as an anticancer drug.
Data Summary Table
Q & A
Q. What are the optimized synthetic pathways for preparing N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Use Hantzsch thiazole synthesis, reacting α-halo ketones (e.g., 4-(4-methoxyphenyl)-5-methylthiazole precursors) with thiourea derivatives under reflux in ethanol .
- Cyclopropane coupling : Introduce the cyclopropanecarboxamide moiety via amide bond formation, using coupling agents like EDC/HOBt in dichloromethane.
- Purification challenges : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) are critical due to polar byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for key signals:
- Thiazole protons (δ 6.8–7.5 ppm for aromatic H), cyclopropane CH (δ 1.2–1.5 ppm), and methoxy group (δ 3.8 ppm).
- Carboxamide carbonyl at ~168–170 ppm in -NMR.
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 331.4 (CHNOS) with ESI-MS.
- IR : Detect carboxamide C=O stretch (~1650 cm) and thiazole C=N absorption (~1550 cm) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines.
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculation.
- Anti-inflammatory : COX-2 inhibition assay (ELISA) or NF-κB luciferase reporter assay in RAW 264.7 macrophages.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Core modifications : Replace cyclopropane with cyclohexane (increased lipophilicity) or substitute thiazole-5-methyl with halogens (e.g., Cl, Br) to alter electron density .
- Functional group tuning : Substitute 4-methoxyphenyl with 4-fluorophenyl to enhance metabolic stability, or introduce triazole rings to improve hydrogen bonding .
- SAR validation : Compare IC values in dose-response assays and correlate with LogP (HPLC-derived) and molecular docking scores (AutoDock Vina) .
Q. What mechanistic approaches identify the compound’s molecular targets in cancer pathways?
- Methodological Answer :
- Proteomics : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification.
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, AKT) via radioactive ATP-binding assays.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, PI3K/AKT) .
Q. How do crystallography data resolve contradictions in proposed binding modes?
- Methodological Answer :
- X-ray diffraction : Co-crystallize the compound with target proteins (e.g., tubulin) and solve structures using SHELX (space group determination, refinement with R < 0.25) .
- Electron density maps : Compare with docking poses (e.g., Glide SP/XP) to validate hydrogen bonds (e.g., carboxamide with Thr274) and hydrophobic interactions (cyclopropane with Val23).
- Address discrepancies (e.g., flipped methoxyphenyl orientation) via molecular dynamics simulations (AMBER, 100 ns trajectories) .
Q. What strategies reconcile contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-score transformation across independent studies (e.g., IC variability in MCF-7 cells).
- Experimental replication : Standardize assay conditions (e.g., serum concentration, passage number) and validate with orthogonal methods (e.g., apoptosis via Annexin V vs. caspase-3 activation).
- Batch effect correction : Use ComBat algorithm to adjust for inter-lab variability in high-throughput screens .
Q. How can computational modeling predict off-target effects and toxicity?
- Methodological Answer :
- Pharmacophore mapping : Use Schrödinger’s Phase to model ADME/Tox profiles, focusing on CYP450 inhibition (e.g., CYP3A4) and hERG channel binding.
- Off-target prediction : SwissTargetPrediction to rank potential targets (e.g., GPCRs, ion channels) and validate via radioligand displacement assays.
- In silico toxicity : ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation via epoxidation) .
Q. What in vivo models best evaluate its pharmacokinetic and safety profiles?
- Methodological Answer :
- PK studies : Administer IV/orally to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t, C, AUC).
- Toxicology : 28-day repeat-dose study (OECD 407) with histopathology (liver, kidney) and hematology (ALT, creatinine).
- Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at methoxy group) .
Q. Which green chemistry principles apply to scaling up synthesis sustainably?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.
- Catalysis : Use immobilized lipases for amide bond formation (reusable, reduced waste).
- Atom economy : Optimize Hantzsch synthesis to minimize stoichiometric reagents (e.g., thiourea recycling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
